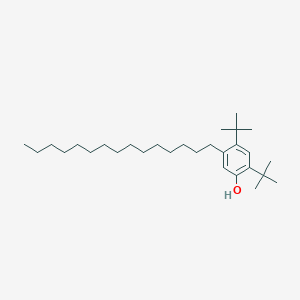
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- is a phenolic compound known for its significant antifungal and antibacterial properties. It is commonly used in various industrial applications, including as an antioxidant and a stabilizer in polymers. This compound is also found in natural sources and has been studied for its potential use in agriculture and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- typically involves the alkylation of phenol with tert-butyl groups. The reaction is carried out under acidic conditions using catalysts such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of phenol and tert-butyl alcohol into the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the product is separated and purified using distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Studied for its antifungal and antibacterial properties, making it a potential candidate for biocontrol agents in agriculture.
Medicine: Investigated for its potential use in treating fungal infections and as an antimicrobial agent.
Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- involves its interaction with cellular components of microorganisms. The compound effectively attaches to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and eventual cell death. In bacteria, the compound targets specific proteins, blocking their function and leading to bacterial cell death .
Comparison with Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- can be compared with other similar compounds such as:
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different alkyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): A phosphite derivative used as a stabilizer in polymers.
The uniqueness of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- lies in its long alkyl chain, which enhances its hydrophobicity and makes it more effective in certain applications compared to its analogs.
Properties
CAS No. |
32360-04-6 |
|---|---|
Molecular Formula |
C29H52O |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2,4-ditert-butyl-5-pentadecylphenol |
InChI |
InChI=1S/C29H52O/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-27(30)26(29(5,6)7)23-25(24)28(2,3)4/h22-23,30H,8-21H2,1-7H3 |
InChI Key |
SOHBNMLQQDWLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















